molecular formula C28H53N7O8 B1673154 Hexapeptide-10 CAS No. 146439-94-3

Hexapeptide-10

Cat. No.: B1673154
CAS No.: 146439-94-3
M. Wt: 615.8 g/mol
InChI Key: OFGVZFQUFJYSGS-CPDXTSBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SIKVAV (acetate) is a peptide derived from the laminin α1 chain. It is composed of the amino acids serine, isoleucine, lysine, valine, alanine, and valine. This peptide sequence is known for its ability to promote cell adhesion, migration, differentiation, and growth.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Hexapeptide-10 plays a significant role in biochemical reactions. It interacts with important proteins such as laminin-5 and α6-integrin . These interactions are crucial as these proteins are essential for maintaining the firmness and elasticity of the skin . The production of these proteins decreases over time with aging, and this compound helps restore the skin’s structure by promoting their production .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by promoting keratinocyte adhesion and boosting the proliferation of keratinocytes and fibroblasts . This leads to an increase in the production of Laminin-5, which is essential for linking keratinocytes to the basement membrane . As a result, this compound strengthens the dermo-epidermal junction, leading to an overall improvement in skin firmness, smoothness, and density .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It mimics Laminin, promoting keratinocyte adhesion and boosting the proliferation of keratinocytes by 38% and fibroblasts by 75% . It stimulates fibroblasts to increase Laminin-5 production, which is essential for linking keratinocytes to the basement membrane .

Metabolic Pathways

Peptides are known to play a central role in the metabolism of the body, signaling to activate the endogenous repair mechanism of the skin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SIKVAV (acetate) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Industrial Production Methods

In an industrial setting, the production of SIKVAV (acetate) can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

SIKVAV (acetate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with altered disulfide bond patterns or amino acid sequences. These modifications can affect the peptide’s biological activity and stability .

Scientific Research Applications

SIKVAV (acetate) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

SIKVAV (acetate) can be compared with other laminin-derived peptides and bioactive peptides used in tissue engineering and regenerative medicine. Similar compounds include:

    RGD Peptide: The arginine-glycine-aspartic acid (RGD) peptide is another well-known cell adhesion motif derived from fibronectin.

    YIGSR Peptide: The tyrosine-isoleucine-glycine-serine-arginine (YIGSR) peptide is derived from laminin and promotes cell adhesion and migration.

    IKVAV Peptide: The isoleucine-lysine-valine-alanine-valine (IKVAV) peptide is another laminin-derived sequence that promotes cell adhesion, migration, and differentiation.

SIKVAV (acetate) is unique in its specific sequence and its ability to promote a wide range of biological activities, making it a valuable tool in various scientific research applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H53N7O8/c1-8-16(6)22(35-24(38)18(30)13-36)27(41)32-19(11-9-10-12-29)25(39)33-20(14(2)3)26(40)31-17(7)23(37)34-21(15(4)5)28(42)43/h14-22,36H,8-13,29-30H2,1-7H3,(H,31,40)(H,32,41)(H,33,39)(H,34,37)(H,35,38)(H,42,43)/t16-,17-,18-,19-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGVZFQUFJYSGS-CPDXTSBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H53N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146439-94-3
Record name Hexapeptide-10
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146439943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HEXAPEPTIDE-10
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9RS1K7T9I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the purported cosmetic benefits of Hexapeptide-10 for skin health?

A1: Research suggests that this compound, when included in a serum with other cosmetic ingredients like Tridecapeptide-1 and Carnosine, may offer benefits for skin health. Studies indicate that these peptides can promote skin cell proliferation and exhibit antioxidant properties, potentially aiding in skin repair. []

Q2: Is there any research on using this compound for conditions other than skin repair?

A3: One study explored the potential of a hexapeptide incorporated into fabric for diabetic foot care. [] This research suggests a possible application beyond typical cosmetic uses, but further investigation is required.

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